Tetrakis(4-sulfonatophenyl)porphine

Description

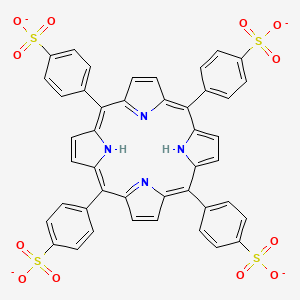

Tetrakis(4-sulfonatophenyl)porphine (TPPS4), also known as meso-tetrakis(4-sulfonatophenyl)porphyrin, is a water-soluble anionic porphyrin derivative with the molecular formula C₄₄H₃₀N₄O₁₂S₄. Its structure consists of a porphine core substituted with four sulfonatophenyl groups at the meso positions, conferring high solubility in aqueous media and strong electrostatic interactions. TPPS4 is synthesized via sulfonation of tetraphenylporphine (TPP) under controlled conditions, as described in the Adler method . Key applications include photodynamic therapy (PDT), catalysis, ion chelation, and nanomaterials due to its unique optical, aggregation, and metal-binding properties .

Properties

Molecular Formula |

C44H26N4O12S4-4 |

|---|---|

Molecular Weight |

931.0 g/mol |

IUPAC Name |

4-[10,15,20-tris(4-sulfonatophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonate |

InChI |

InChI=1S/C44H30N4O12S4/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57/h1-24,45,48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)/p-4 |

InChI Key |

PBHVCRIXMXQXPD-UHFFFAOYSA-J |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C=C4)C9=CC=C(C=C9)S(=O)(=O)[O-])N3)S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrakis(4-sulfonatophenyl)porphine can be synthesized through the condensation of pyrrole with 4-sulfonatobenzaldehyde under acidic conditions. The reaction typically involves heating the reactants in a solvent like propionic acid, followed by purification through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques .

Chemical Reactions Analysis

Types of Reactions

Tetrakis(4-sulfonatophenyl)porphine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different oxidation states, which are useful in catalysis.

Reduction: Reduction reactions can modify its electronic properties.

Substitution: Substitution reactions, particularly with metal ions, can form metalloporphyrins.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Metal salts such as zinc acetate or copper sulfate are used for metallation reactions.

Major Products

Oxidation: Various oxidized forms of the porphyrin.

Reduction: Reduced porphyrin species.

Substitution: Metalloporphyrins, which have diverse applications in catalysis and materials science.

Scientific Research Applications

Photodynamic Therapy

Overview : Photodynamic therapy (PDT) utilizes photosensitizers like TPPS to produce reactive oxygen species upon light activation, leading to cell damage and death, particularly in cancerous tissues.

- Mechanism : TPPS acts as a photosensitizer that, when irradiated with light, generates singlet oxygen and other reactive species that can induce apoptosis in cancer cells.

- Targeting Cancer : Recent studies have shown that TPPS can effectively target various cancers, including melanoma and colorectal cancer. Molecular docking simulations indicated that TPPS binds to several therapeutic targets such as thymidylate synthase and DNA lyase, which are crucial for cancer cell survival .

Case Study: Colorectal Cancer

A study investigated the efficacy of zinc-tetrakis(4-sulfonatophenyl)porphyrin in PDT for colorectal cancer cells (HT29). Results demonstrated significant cytotoxic effects, increased reactive oxygen species production, and DNA damage upon light exposure .

Catalysis

Overview : TPPS derivatives have been employed as catalysts in various organic reactions due to their ability to facilitate electron transfer processes.

- Oxidation Reactions : TPPS has been used as a catalyst for oxidation reactions in organic synthesis. Its metal complexes, such as iron(III) and copper(II), demonstrate enhanced catalytic activity .

- Environmental Applications : The compound has also been explored for its potential in environmental remediation processes, such as the degradation of pollutants .

Table 1: Catalytic Applications of TPPS

| Catalyst Type | Reaction Type | Reference |

|---|---|---|

| Iron(III) TPPS | Oxidation of organic substrates | |

| Copper(II) TPPS | Environmental pollutant degradation |

Biochemical Research

Overview : In biochemical studies, TPPS serves as a model compound for investigating porphyrin interactions with biological macromolecules.

- Protein Interactions : Research has shown that bovine serum albumin influences the aggregation behavior of TPPS, leading to the formation of J-aggregates. These aggregates exhibit unique optical properties that are valuable for studying protein interactions .

- Fluorescence Studies : The photophysical properties of TPPS make it a suitable candidate for fluorescence studies in biological systems. Its ability to form aggregates under specific conditions provides insights into molecular interactions at the nanoscale .

Quantum Chemical Characterization

Recent advancements in quantum chemical modeling have provided deeper insights into the electronic structure of TPPS. Spectroscopic studies have revealed how its structural characteristics influence its photophysical behavior, which is critical for optimizing its applications in PDT and catalysis .

Mechanism of Action

The mechanism of action of Tetrakis(4-sulfonatophenyl)porphine in photodynamic therapy involves the absorption of light, leading to an excited state. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species that can damage cellular components, leading to cell death. The compound’s sulfonate groups enhance its solubility and cellular uptake, making it effective in biological environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetrakis(4-carboxyphenyl)porphyrin (TCPP)

- Structural Differences : TCPP substitutes phenyl groups with carboxylate (-COO⁻) instead of sulfonate (-SO₃⁻) groups. Its molecular formula is C₄₈H₃₀N₄O₈, with a molecular weight of 790.79 g/mol .

- Solubility : TCPP exhibits moderate water solubility due to carboxylate groups, but lower than TPPS4’s sulfonate derivatives, which enhance hydrophilicity .

- Aggregation Behavior : TCPP forms J-aggregates in submicellar sodium dodecylsulfate (SDS) solutions, while TPPS4 aggregates under acidic conditions (pH < 3) or high ionic strength, forming fractal mesostructures .

- Metal Chelation : Both compounds bind metal ions (e.g., Al³⁺, Cu²⁺), but TPPS4 shows higher affinity for toxic metals like Pb²⁺ and Hg²⁺ due to stronger sulfonate-metal interactions .

Tetrakis(N-methylpyridinium-4-yl)porphyrin (TMPyP)

- Charge and Solubility : TMPyP is cationic, with N-methylpyridinium groups, while TPPS4 is anionic. Both are water-soluble but interact oppositely with charged species .

- Biological Activity : TMPyP acts as a photosensitizer in PDT and inhibits acetylcholinesterase. TPPS4 derivatives like FeTPPS enhance Na⁺, K⁺-ATPase activity, suggesting distinct biological targeting .

- Self-Assembly : TMPyP forms aggregates with TPPS4 via electrostatic interactions, enabling chiral J-aggregate formation for optical materials .

Tetrakis(4-chlorophenyl)porphyrin (TPPCl4)

- Substituent Effects : Chlorophenyl groups in TPPCl4 (C₄₄H₂₆Cl₄N₄, MW 752.52 g/mol) are electron-withdrawing, reducing electronic conjugation compared to TPPS4’s electron-withdrawing sulfonates .

- Applications : TPPCl4 is used in hydrophobic environments (e.g., organic solvents), whereas TPPS4 excels in aqueous systems like biomimetic catalysis and environmental remediation .

Metalloporphyrins (FeTPPS, MnTBAP)

- Catalytic Activity : FeTPPS (TPPS4-Fe³⁺) degrades dyes (e.g., Alizarin Red S) via peroxidase-like activity, outperforming MnTBAP (a TCPP-Mn³⁺ complex) in oxidative catalysis .

- Enzyme Modulation : FeTPPS increases Na⁺, K⁺-ATPase activity by 40% in erythrocytes, while MnTBAP acts as a superoxide dismutase (SOD) mimic, highlighting divergent biochemical roles .

Key Research Findings

Aggregation Dynamics

- TPPS4 forms J-aggregates (absorption peak ~490 nm) under acidic conditions, with fractal dimensions (d_f) ranging from 1.7 to 2.13 depending on pH and ionic strength. In contrast, TCPP aggregates in SDS solutions without requiring low pH .

- Chiral J-aggregates of TPPS4 are induced by tartaric acid or cationic porphyrins, enabling applications in circular dichroism (CD)-based sensors .

Metal Binding Kinetics

- TPPS4 chelates Pb²⁺ with a rate constant (k) of 1.2 × 10³ M⁻¹s⁻¹, significantly faster than TCPP (k = 4.5 × 10² M⁻¹s⁻¹) under identical conditions .

Photophysical Properties

- TPPS4 exhibits a Soret band at 434 nm in aqueous solution, red-shifting to 463 nm upon J-aggregation. TCPP’s Soret band appears at 418 nm, with less pronounced shifts during aggregation .

Biological Activity

Tetrakis(4-sulfonatophenyl)porphine (TPPS) is a synthetic porphyrin derivative that has garnered attention for its biological activity, particularly in the field of photodynamic therapy (PDT) and its potential applications in cancer treatment. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

Chemical Structure and Properties:

- Molecular Formula: CHClNOS

- Molecular Weight: 1007.911 g/mol

- CAS Number: 139050-15-0

TPPS is known for its ability to generate reactive oxygen species (ROS) upon light activation, making it a potent photosensitizer in PDT applications.

TPPS exerts its biological effects primarily through the generation of ROS when exposed to light, which leads to cellular damage and apoptosis in targeted cells. Key findings from recent studies include:

- Apoptosis Induction:

- Target Interactions:

- Reactive Oxygen Species Production:

Table 1: Summary of Biological Activities of TPPS

Case Study: Photodynamic Therapy in Colorectal Cancer

A study investigated the efficacy of TPPS alongside other photosensitizers in treating colorectal cancer. Results indicated that TPPS achieved significant photocytotoxic effects at lower concentrations compared to traditional agents like methylene blue. The study emphasized the importance of ROS production and cellular uptake in enhancing therapeutic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.